2-isopropyltetrahydro-4H-pyran-4-one
Overview
Description
2-isopropyltetrahydro-4H-pyran-4-one is an organic compound belonging to the class of 4H-pyran derivatives. It is characterized by a six-membered ring structure containing one oxygen atom and one double bond. The isopropyl group attached to the second carbon of the tetrahydropyran ring distinguishes this specific compound from other pyran derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyltetrahydro-4H-pyran-4-one can be achieved through various methods. One approach involves the transformation of ethyl cyanoacetate into ethyl (2-isopropyl-4-tetrahydro-pyranylidene)cyanoacetate, followed by a reaction with o-methoxyphenylmagnesium bromide, saponification, and reduction with lithium aluminum hydride to yield 4-(2-aminoethyl)-2-isopropyl-4-(o-methoxy-phenyl)tetrahydropyran. Another method includes a multicomponent synthesis involving 2-(4-isobutylphenyl)propanal, malononitrile, isobutyl acetoacetate, and a catalyst to efficiently produce a related 4H-pyran molecule.
Industrial Production Methods
Industrial production of tetrahydro-4H-pyran-4-one, a related compound, involves adding raw materials such as 3-chloropropionyl chloride and aluminum trichloride into a reaction kettle, introducing ethylene gas while stirring, and controlling the temperature at 10°C below. The reaction mixture is then processed through various steps, including the addition of water and hydrochloric acid, cooling, and extraction, to obtain the final product .
Chemical Reactions Analysis
2-isopropyltetrahydro-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions. Major products formed from these reactions include ketones, alcohols, amines, and azomethines.
Scientific Research Applications
2-isopropyltetrahydro-4H-pyran-4-one has various scientific research applications:
Mechanism of Action
The mechanism of action of 2-isopropyltetrahydro-4H-pyran-4-one involves its reactivity towards nucleophiles and electrophiles, allowing for functionalization and synthesis of various organic compounds. The oxygen atom in the pyran ring acts as a nucleophile, participating in reactions such as acylation, alkylation, and condensation reactions . Further research is needed to fully understand the molecular targets and pathways involved in its biological activities.
Comparison with Similar Compounds
2-isopropyltetrahydro-4H-pyran-4-one can be compared with other similar compounds, such as:
2-amino-4H-pyrans: These compounds are structurally similar and can be synthesized through a biocatalytic method involving a multi-component reaction.
Tetrahydro-4H-pyran-4-one: This compound is used as an intermediate in organic synthesis and shares similar reactivity towards nucleophiles and electrophiles.
Properties
IUPAC Name |
2-propan-2-yloxan-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(2)8-5-7(9)3-4-10-8/h6,8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSWIMMUXWVIFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=O)CCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23659-45-2 | |
Record name | 2-(propan-2-yl)oxan-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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